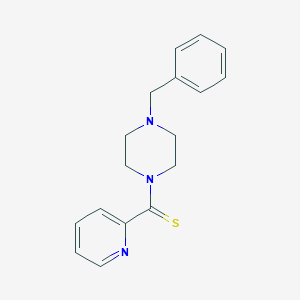
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, also known as BPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPC belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to interact with serotonin receptors, dopamine receptors, and adenosine receptors, among others. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and antitumor activity. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has several advantages for use in lab experiments, such as its high purity, stability, and ease of synthesis. However, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine also has some limitations, such as its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, including the development of new drugs for the treatment of neurodegenerative diseases, cancer, and immune disorders. Further studies are also needed to elucidate the exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and to identify potential side effects and toxicity. Additionally, the development of new synthesis methods for 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and its derivatives could lead to the discovery of new compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine involves the reaction of 1-benzylpiperazine with 2-pyridinecarbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Propriétés
Formule moléculaire |
C17H19N3S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanethione |
InChI |
InChI=1S/C17H19N3S/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Clé InChI |
MMBOWSACTZCYBR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



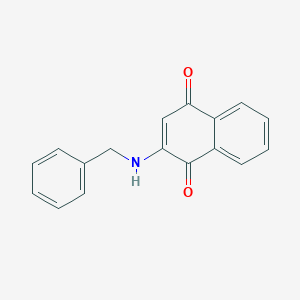
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

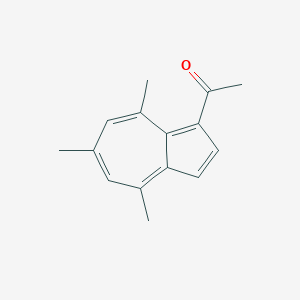
![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
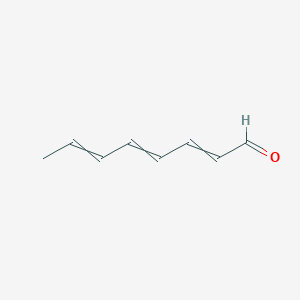
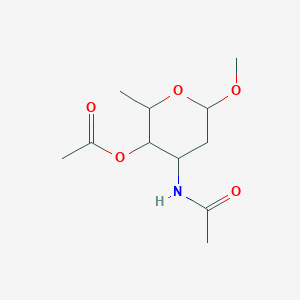
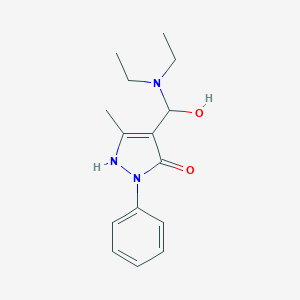
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
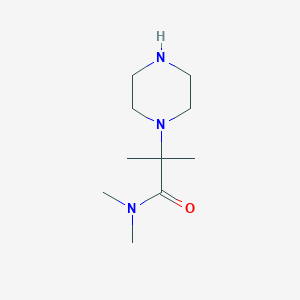
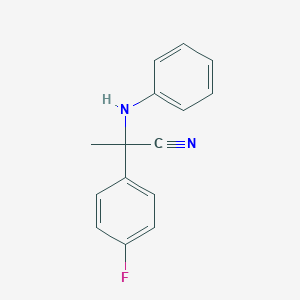
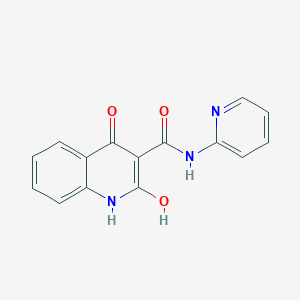
![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)